molecular formula C9H12N2O B14040384 (R)-2-(pyridin-3-yl)morpholine

(R)-2-(pyridin-3-yl)morpholine

Cat. No.: B14040384
M. Wt: 164.20 g/mol
InChI Key: PPUJWYHBVHJUKY-VIFPVBQESA-N
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Description

®-2-(pyridin-3-yl)morpholine is a chiral compound that features a morpholine ring substituted with a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyridin-3-yl)morpholine typically involves the reaction of morpholine with a pyridine derivative under specific conditions. One common method includes the use of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-2-(pyridin-3-yl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

®-2-(pyridin-3-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(pyridin-3-yl)morpholine is unique due to its chiral nature and the presence of both a morpholine and pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2R)-2-pyridin-3-ylmorpholine

InChI

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1

InChI Key

PPUJWYHBVHJUKY-VIFPVBQESA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CN=CC=C2

Canonical SMILES

C1COC(CN1)C2=CN=CC=C2

Origin of Product

United States

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